![molecular formula C26H44N2O3 B12427712 (Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enehydrazide](/img/structure/B12427712.png)
(Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N’-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enehydrazide is an organic compound characterized by its unique structure, which includes a hydrazide group attached to a long aliphatic chain and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enehydrazide typically involves the reaction of (Z)-octadec-9-enoic acid with hydrazine hydrate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enehydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enehydrazide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an antioxidant and anti-inflammatory agent. Its ability to scavenge free radicals and inhibit inflammatory pathways makes it a candidate for therapeutic applications.
Medicine
In medicine, (Z)-N’-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enehydrazide is investigated for its potential use in drug development. Its hydrazide group can form stable complexes with metal ions, which may be useful in designing metal-based drugs.
Industry
In the industrial sector, this compound is explored for its use in the formulation of coatings, adhesives, and other materials. Its long aliphatic chain provides hydrophobic properties, making it suitable for applications requiring water resistance.
Mechanism of Action
The mechanism of action of (Z)-N’-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enehydrazide involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, while the hydrazide group can chelate metal ions. These interactions can modulate various biochemical pathways, including oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-methoxyphenylacetic acid
- Methyl (4-hydroxy-3-methoxyphenyl)acetate
- Zingerone (4-(four-hydroxy-3-methylphenyl) butane-two-1)
Uniqueness
(Z)-N’-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enehydrazide is unique due to its combination of a long aliphatic chain and a hydrazide group attached to a substituted phenyl ring. This structure imparts distinct chemical and physical properties, such as enhanced hydrophobicity and the ability to form stable metal complexes, which are not commonly found in similar compounds.
Properties
Molecular Formula |
C26H44N2O3 |
|---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
(Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enehydrazide |
InChI |
InChI=1S/C26H44N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(30)28-27-22-23-19-20-24(29)25(21-23)31-2/h10-11,19-21,27,29H,3-9,12-18,22H2,1-2H3,(H,28,30)/b11-10- |
InChI Key |
VDYSULCKCSIIIK-KHPPLWFESA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NNCC1=CC(=C(C=C1)O)OC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NNCC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


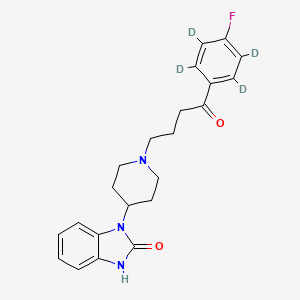
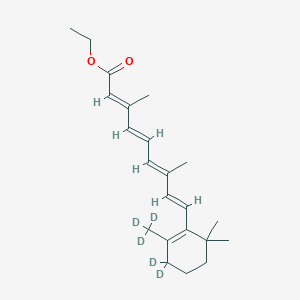
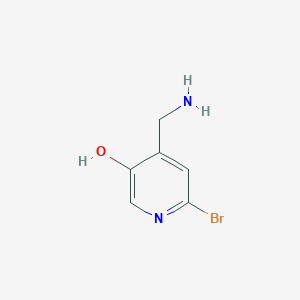
![Methyl 5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B12427652.png)
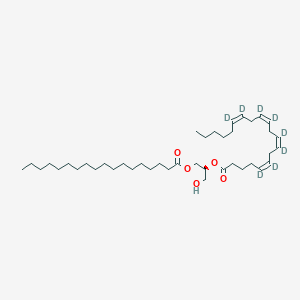
![2-trimethylsilylethyl 3-[4-(N-[4-[23-[4-(N-[4-[3-oxo-3-(2-trimethylsilylethoxy)propyl]phenyl]anilino)phenyl]-20lambda4-thia-6,9,15,19,21,25-hexazahexacyclo[12.11.0.02,7.08,13.016,24.018,22]pentacosa-1(25),2(7),3,5,8(13),9,11,14,16,18(22),19,20,23-tridecaen-17-yl]phenyl]anilino)phenyl]propanoate](/img/structure/B12427655.png)

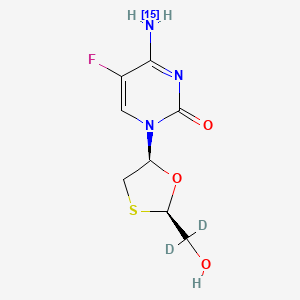
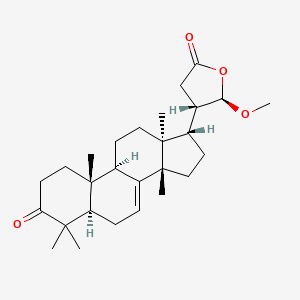

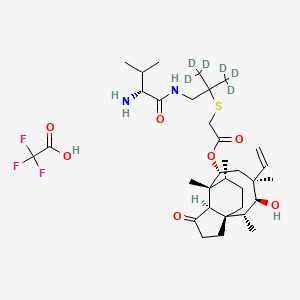
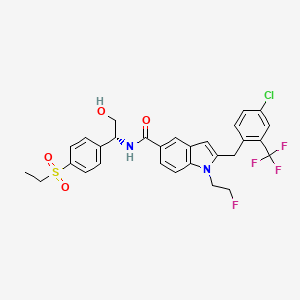
![2-[4-[3-[(1S)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B12427717.png)

